molecular formula C27H31N7O3S3 B2482236 4-butoxy-N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide CAS No. 393874-66-3

4-butoxy-N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide

Cat. No.: B2482236
CAS No.: 393874-66-3
M. Wt: 597.77
InChI Key: HRIYVUOSBHBYJE-UHFFFAOYSA-N
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Description

4-butoxy-N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide is a complex organic compound that features multiple functional groups, including a thiadiazole ring, a triazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide typically involves multi-step organic synthesis. The process may include:

    Formation of the thiadiazole ring: This can be achieved by cyclization reactions involving appropriate precursors.

    Formation of the triazole ring: This step might involve azide-alkyne cycloaddition reactions.

    Coupling reactions: The thiadiazole and triazole intermediates are coupled with the benzamide moiety using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

    Introduction of the butoxy group: This can be done via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.

    Temperature and Pressure: Control of reaction conditions to favor desired product formation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing moieties.

    Reduction: Reduction reactions can occur at various functional groups, potentially altering the compound’s structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzamide or triazole rings.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Materials Science: Potential use in the development of novel materials with specific properties.

Biology

    Drug Development: Investigation of its potential as a pharmacophore in drug design.

    Biological Probes: Use as a probe to study biological pathways.

Medicine

    Therapeutic Agents: Potential development as a therapeutic agent for various diseases.

    Diagnostics: Use in diagnostic assays.

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

    Agriculture: Potential application as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 4-butoxy-N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-({5-[({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide
  • 4-butoxy-N-({5-[({[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide

Uniqueness

The unique combination of functional groups in 4-butoxy-N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-butoxy-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N7O3S3/c1-4-6-14-37-21-12-10-19(11-13-21)24(36)28-16-22-30-32-26(34(22)20-9-7-8-18(3)15-20)39-17-23(35)29-25-31-33-27(40-25)38-5-2/h7-13,15H,4-6,14,16-17H2,1-3H3,(H,28,36)(H,29,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIYVUOSBHBYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C)SCC(=O)NC4=NN=C(S4)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N7O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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